molecular formula C7H4F3NO3 B2731457 4-(Trifluoromethoxy)nicotinic acid CAS No. 1361495-12-6

4-(Trifluoromethoxy)nicotinic acid

Cat. No.: B2731457
CAS No.: 1361495-12-6
M. Wt: 207.108
InChI Key: YWPXANFVHINZQX-UHFFFAOYSA-N
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Description

4-(Trifluoromethoxy)nicotinic acid is an organic compound with the molecular formula C7H4F3NO3. It is a derivative of nicotinic acid, where a trifluoromethoxy group is attached to the fourth position of the pyridine ring.

Scientific Research Applications

4-(Trifluoromethoxy)nicotinic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the production of agrochemicals and other industrial chemicals

Safety and Hazards

4-(Trifluoromethoxy)nicotinic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethoxy)nicotinic acid typically involves multiple steps. One common method starts with the reaction of methyl acrylate with a catalyst and an oxidant to form methyl 3-oxopropionate. This intermediate then reacts with 4-amino-1,1,1-trifluoro-3-buten-2-one in the presence of a base to yield N-(2-methoxycarbonylvinyl)-4,4,4-trifluoro-3-one-1-butenamine. Finally, cyclization and hydrolysis of this intermediate produce this compound .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but optimized for large-scale operations. The process typically includes steps such as solvent extraction, filtration, and purification to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-(Trifluoromethoxy)nicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 4-(Trifluoromethoxy)nicotinic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

  • 4-(Trifluoromethyl)nicotinic acid
  • 4-(Trifluoromethoxy)benzyl alcohol
  • 4-(Trifluoromethoxy)phenylacetic acid

Comparison: Compared to similar compounds, 4-(Trifluoromethoxy)nicotinic acid is unique due to its specific substitution pattern on the pyridine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

4-(trifluoromethoxy)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO3/c8-7(9,10)14-5-1-2-11-3-4(5)6(12)13/h1-3H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWPXANFVHINZQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1OC(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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